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Compound of Interest

4-Acetyl-3-fluorophenylboronic
Compound Name: o
aci

Cat. No.: B1340215

This guide serves as a comprehensive technical resource for researchers, chemists, and drug
development professionals on the physical and chemical properties of 4-Acetyl-3-
fluorophenylboronic acid. It aims to provide not just data, but also field-proven insights into
its handling, characterization, and application, ensuring scientific integrity and practical utility.

Introduction: A Versatile Building Block in Modern
Chemistry

4-Acetyl-3-fluorophenylboronic acid is a substituted arylboronic acid that has emerged as a
valuable reagent in organic synthesis. Its unique trifunctional nature—featuring a boronic acid
moiety for cross-coupling, a fluorine atom for modulating electronic and pharmacological
properties, and a ketone group for further derivatization—makes it a highly versatile building
block.

The incorporation of a fluorine atom is a well-established strategy in medicinal chemistry to
enhance metabolic stability, binding affinity, and lipophilicity of drug candidates. This guide
delves into the core physical properties that underpin the utility of this compound, providing a
foundation for its effective use in the laboratory.

Core Physicochemical Properties

© 2025 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b1340215?utm_src=pdf-interest
https://www.benchchem.com/product/b1340215?utm_src=pdf-body
https://www.benchchem.com/product/b1340215?utm_src=pdf-body
https://www.benchchem.com/product/b1340215?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1340215?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

The physical and chemical characteristics of a reagent are fundamental to its successful
application in synthesis, dictating everything from solvent choice to reaction conditions and
purification strategies. The properties of 4-Acetyl-3-fluorophenylboronic acid are
summarized below.

Property Value Source(s)
CAS Number 481725-35-3 [1]
Molecular Formula CsHsBFOs3 [2][3]
Molecular Weight 181.96 g/mol [2][3]

Solid, often a white to light
Appearance [3]
yellow powder or crystal.

N ) 354.471 °C at 760 mmHg
Boiling Point , (2]
(Predicted)

Data not readily available. For
reference, the related

Melting Point compound 4-
fluorophenylboronic acid has a
melting point of 262-265 °C.

Density 1.285 g/cm3 (Predicted) [2]
Flash Point 168.179 °C (Predicted) [2]
Refractive Index 1.516 (Predicted) [2]

While specific data is limited,

arylboronic acids typically

exhibit slight solubility in water
Solubility and good solubility in polar [4]

organic solvents such as

DMSO, DMF, methanol, and

THF.

Spectroscopic and Analytical Characterization
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Validating the identity and purity of 4-Acetyl-3-fluorophenylboronic acid is a critical first step
in any experimental workflow. The choice of analytical technique is dictated by the need to
confirm the presence of key functional groups and the overall molecular structure.

Common Analytical Techniques:

» Nuclear Magnetic Resonance (NMR) Spectroscopy: *H NMR is used to identify the protons
on the aromatic ring and the acetyl group methyl protons. 33C NMR confirms the carbon
skeleton, while °F NMR and 1B NMR can provide further structural confirmation.

e Infrared (IR) Spectroscopy: FT-IR is essential for identifying characteristic functional group
vibrations. Key expected peaks include a broad O-H stretch from the boronic acid's hydroxyl
groups (~3300 cm™?), a strong C=0 stretch from the acetyl group (~1680 cm~1), and C-F and
B-O stretching vibrations.[5]

e Mass Spectrometry (MS): MS is used to confirm the molecular weight of the compound.[2]

The following diagram illustrates a standard workflow for the analytical characterization of the
title compound.

© 2025 BenchChem. All rights reserved. 3/9 Tech Support


https://www.benchchem.com/product/b1340215?utm_src=pdf-body
https://www.researchgate.net/figure/FT-IR-spectrum-of-4-vinylphenyl-boronic-acid-VPBA-top-and-CRX-3-bottom_fig2_359326825
https://www.echemi.com/products/pd180521113412-4-acetyl-3-fluorophenylboronic-acid.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1340215?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory
Check Availability & Pricing

Parallel Analysis

Analytical Characterization Workflow
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Caption: A typical workflow for the analytical validation of 4-Acetyl-3-fluorophenylboronic

acid.

Stability, Storage, and Safety

Stability and Storage

Phenylboronic acids can be susceptible to dehydration to form cyclic anhydrides (boroxines).

While often readily reversible upon exposure to water or during a reaction, proper storage is

key to maintaining purity.
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» Storage Conditions: Store in a tightly sealed container in a cool, dry place.[2] Commercial
suppliers often recommend storage at ambient temperatures or refrigerated at 4°C.

 Inert Atmosphere: For long-term storage, keeping the compound under an inert atmosphere
(e.g., nitrogen or argon) can prevent degradation from moisture and air.

Safety and Handling

As with any chemical reagent, a thorough understanding of potential hazards is essential for
safe handling.

GHS Hazard Classification:

e Pictogram: GHSO07 (Harmful)
 Signal Word: Warning[1]

Hazard Statements (H-Statements):[1]

H302: Harmful if swallowed.

H315: Causes skin irritation.

H319: Causes serious eye irritation.

H332: Harmful if inhaled.

H335: May cause respiratory irritation.

Precautionary Statements (P-Statements): A selection of key precautionary measures includes:

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

P280: Wear protective gloves/protective clothing/eye protection/face protection.

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove
contact lenses, if present and easy to do. Continue rinsing.
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Handling Protocol:

Work in a well-ventilated area, preferably a chemical fume hood.

Use standard personal protective equipment (PPE): safety goggles, a lab coat, and
chemical-resistant gloves.

Avoid generating dust when weighing or transferring the solid.

Ensure eyewash stations and safety showers are readily accessible.

Core Application: The Suzuki-Miyaura Cross-
Coupling Reaction

The primary utility of 4-Acetyl-3-fluorophenylboronic acid lies in its role as a coupling partner
in palladium-catalyzed Suzuki-Miyaura reactions. This reaction forms a carbon-carbon bond
between the boronic acid's phenyl ring and an aryl or vinyl halide/triflate, a cornerstone
transformation in the synthesis of complex organic molecules, particularly in drug discovery.

Causality Behind Experimental Choices:

o Catalyst: A palladium(0) species is the active catalyst. It is often generated in situ from a
Pd(Il) precatalyst like Pd(OAc):z or a pre-formed complex like Pd(PPhs)a.

e Ligand: Phosphine ligands (e.g., PPhs, SPhos) are crucial. They stabilize the palladium
center, modulate its reactivity, and facilitate the key steps of oxidative addition and reductive
elimination.

o Base: Abase (e.g., K2COs, Cs2CO0:3) is required to activate the boronic acid by forming a
more nucleophilic boronate species, which then participates in transmetalation.

e Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, DMF) and water is common.
The water is necessary to dissolve the inorganic base and facilitate the formation of the
active boronate.

Below is a diagram of the Suzuki-Miyaura catalytic cycle and a generalized experimental
protocol.
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Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
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Generalized Experimental Protocol for Suzuki-Miyaura
Coupling

This is a representative protocol and must be adapted for specific substrates.

» Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or
Nitrogen), add the aryl halide (1.0 eq), 4-Acetyl-3-fluorophenylboronic acid (1.2 eq), and
the base (e.g., K2COs3, 2.0 eq).

¢ Solvent Addition: Add the degassed organic solvent (e.g., Dioxane) and degassed water
(typically a 4:1 to 10:1 ratio of organic:water).

o Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPhs)4, 0.02-0.05 eq).

o Reaction: Heat the mixture to the desired temperature (e.g., 90 °C) and stir vigorously until
the reaction is complete, as monitored by TLC or LC-MS.

o Workup: Cool the reaction to room temperature. Dilute with water and extract the product
with an organic solvent (e.g., ethyl acetate).

 Purification: Combine the organic layers, dry over anhydrous NazSOa, filter, and concentrate
under reduced pressure. Purify the crude product via flash column chromatography to yield
the desired biaryl product.

Conclusion

4-Acetyl-3-fluorophenylboronic acid is a potent and versatile synthetic intermediate. Its well-
defined physical properties, combined with the strategic placement of fluoro and acetyl groups,
make it an indispensable tool for chemists, particularly in the fields of medicinal chemistry and
materials science. A thorough understanding of its properties, handling requirements, and
reaction mechanisms, as outlined in this guide, is paramount to leveraging its full synthetic
potential safely and effectively.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1340215#4-acetyl-3-fluorophenylboronic-acid-

physical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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